N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide
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Overview
Description
N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide is an organic compound that belongs to the class of amine oxides It is characterized by the presence of a nitro group (-NO2) and an N-oxide group (-N→O) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide typically involves the oxidation of N,N-Dimethyl-2-nitrobenzen-1-amine. One common method is the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a base. The reaction proceeds as follows:
Oxidation Reaction: N,N-Dimethyl-2-nitrobenzen-1-amine is treated with hydrogen peroxide in the presence of a base, such as sodium hydroxide (NaOH), to form this compound.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other nitro and amine oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of N,N-Dimethyl-2-aminobenzen-1-amine N-oxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of N,N-Dimethyl-2-aminobenzen-1-amine N-oxide.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and amine oxide functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide involves its ability to undergo redox reactions and interact with various molecular targets. The nitro group can participate in electron transfer reactions, while the N-oxide group can act as a nucleophile or electrophile in different chemical environments. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-nitrobenzen-1-amine: Lacks the N-oxide group but shares similar structural features.
N,N-Dimethyl-4-nitrobenzen-1-amine N-oxide: Similar compound with the nitro and N-oxide groups in different positions on the benzene ring.
N,N-Dimethyl-2-aminobenzen-1-amine N-oxide: Formed by the reduction of the nitro group to an amine group.
Uniqueness
N,N-Dimethyl-2-nitrobenzen-1-amine N-oxide is unique due to the presence of both nitro and N-oxide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
CAS No. |
62764-95-8 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N,N-dimethyl-2-nitrobenzeneamine oxide |
InChI |
InChI=1S/C8H10N2O3/c1-10(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3 |
InChI Key |
MJBRCGRGXRUIOU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C1=CC=CC=C1[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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